

Application Notes & Protocols for Microscopic Examination of Lichen Thalline Structures

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Compound of Interest

Compound Name: *Thalline*

Cat. No.: *B086035*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, produce a diverse array of secondary metabolites, many of which have potential pharmaceutical applications. Understanding the intricate three-dimensional structure of the lichen thallus is crucial for localizing these compounds, studying the symbiotic interactions, and assessing the impact of environmental factors. This document provides detailed protocols for the microscopic examination of lichen thalli, catering to researchers in natural product discovery and drug development.

Light Microscopy

Light microscopy is a fundamental and accessible technique for the initial examination of lichen thallus morphology and anatomy. It encompasses both dissecting (stereomicroscopy) and compound microscopy.

Application Notes:

- **Dissecting Microscopy:** Ideal for observing the external morphology of the thallus, including features like isidia, soredia, pseudocyphellae, and pycnidia, with magnifications typically up to 40x or more.^[1] This is the first step in identifying lichen genera and selecting appropriate regions for further analysis.^[1]

- Compound Microscopy: Essential for examining the internal anatomy of the thallus in thin sections.[1] It allows for the visualization of the different layers (cortex, algal layer, medulla), as well as ascospores, which are crucial for species identification.[1][2] Magnifications of x100, x400, and x1000 are commonly used.[1]

Quantitative Data from Light Microscopy

Parameter	Description	Typical Range	Reference
Thallus Thickness	Total thickness of a cross-section.	50 - 500 μm	[2]
Upper Cortex Thickness	Thickness of the protective upper fungal layer.	10 - 100 μm	[3]
Algal Layer Thickness	Thickness of the layer containing the photobiont cells.	15 - 150 μm	[3]
Medulla Thickness	Thickness of the loosely interwoven fungal hyphae.	20 - >300 μm	[3]
Lower Cortex Thickness	Thickness of the lower protective fungal layer (if present).	10 - 80 μm	[3]
Ascospore Dimensions	Length and width of ascospores.	5 - 100 μm (length)	[2]

Experimental Protocol: Thallus Sectioning and Staining for Light Microscopy

Materials:

- Freshly collected or dried lichen thallus[1]
- Dissecting microscope and compound microscope[1]

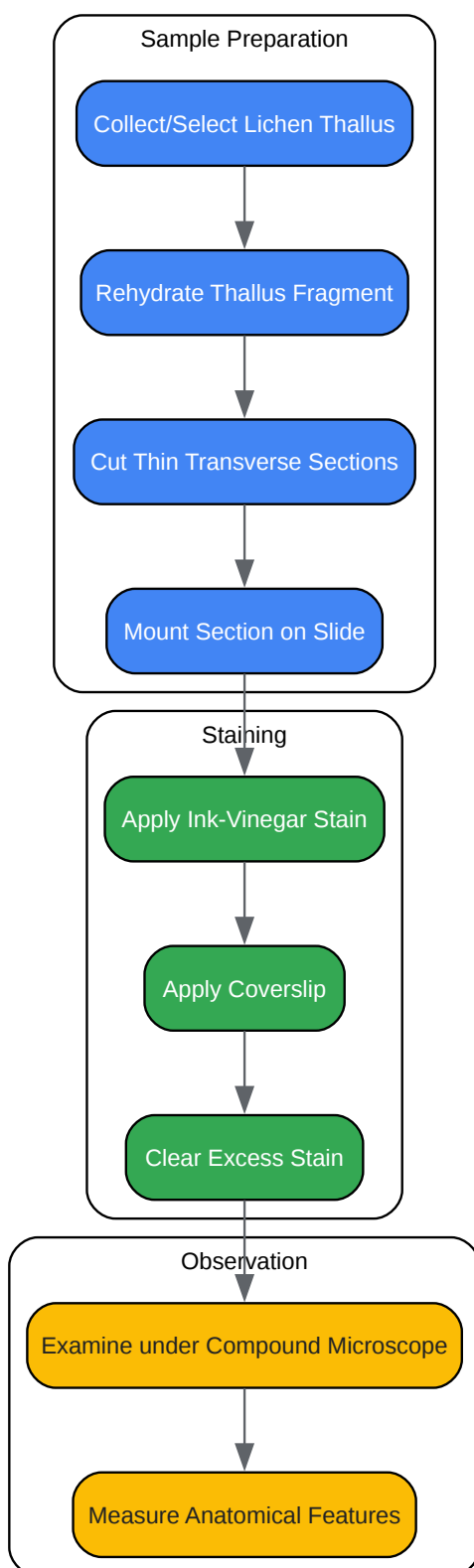
- Microscope slides and coverslips
- Sharp, single-edged razor blades or a microtome[1]
- Dissecting needles and fine-tipped forceps[1]
- Dropper bottles with water, 10% potassium hydroxide (K), and staining solutions[3]
- Stains: Lactophenol Cotton Blue (LCB) or an ink-vinegar solution[3]

Protocol:

- Rehydration: If using dried specimens, place a small fragment of the thallus on a microscope slide and add a drop of water to rehydrate it for several minutes.[1] Some lichens may section better when dry.[1]
- Sectioning:
 - Under a dissecting microscope, hold the thallus fragment firmly.
 - Using a sharp razor blade held at a shallow angle, cut thin, transverse sections of the thallus.[3] Aim for sections that are as thin as possible to allow light to pass through.[1]
- Mounting:
 - Use a dissecting needle to transfer the thinnest sections to a drop of water or 10% K solution on a clean microscope slide.[3]
- Staining (Ink-Vinegar Method):[3]
 - Place a drop of 10% K on a slide and add a small amount of ink to create a dark solution.
 - Transfer the section into the inky drop.
 - Apply a coverslip.
 - Add a drop of 10% acetic acid to the edge of the coverslip; it will be drawn under by capillary action and clear excess ink.[3]

- Observation:
 - Examine the slide under a compound microscope at various magnifications.
 - Observe the different layers of the thallus and measure the thickness of each layer using a calibrated eyepiece graticule.[\[1\]](#)
 - For spore examination, squash a small piece of the fruiting body (apothecium) in a drop of water or K on a slide before applying a coverslip.

Workflow for Light Microscopy Preparation



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Caption: Workflow for preparing lichen thallus sections for light microscopy.

Electron Microscopy (SEM and TEM)

Electron microscopy provides significantly higher resolution and magnification than light microscopy, enabling detailed ultrastructural analysis of the lichen thallus.

Application Notes:

- **Scanning Electron Microscopy (SEM):** Ideal for visualizing the three-dimensional surface topography of the thallus, the arrangement of fungal hyphae, and the interaction between the mycobiont and photobiont.[4][5][6] SEM can reveal details of structures like rhizines, which anchor the thallus to the substrate.[6] It is also used to observe damage to the thallus caused by pollutants.[7]
- **Transmission Electron Microscopy (TEM):** Used to examine the internal ultrastructure of the fungal and algal cells, including organelles, cell walls, and the mycobiont-photobiont interface.[4][8] TEM is valuable for studying cellular changes in response to environmental stress, such as desiccation or pollution.[8][9]

Quantitative Data from Electron Microscopy

Parameter	Description	Typical Range	Reference
Fungal Hyphae Diameter	The width of individual fungal filaments.	1.2 - 5.0 μm	[5]
Algal Cell Diameter	The diameter of the photobiont cells.	1.5 - 15 μm	[5]
Hyphal Wall Thickness	The thickness of the fungal cell wall.	100 - 500 nm	[10]

Experimental Protocol: Sample Preparation for SEM

Materials:

- Fresh lichen thallus fragments
- Fixative: 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2)

- Buffer for rinsing (e.g., 0.1 M phosphate buffer)
- Dehydration series: Graded ethanol (e.g., 30%, 50%, 70%, 90%, 100%)
- Critical point dryer or chemical drying agent (e.g., HMDS)
- SEM stubs and adhesive tabs
- Sputter coater with a target material (e.g., gold-palladium)

Protocol:

- Fixation:
 - Excise small pieces of the lichen thallus (approx. 2-3 mm²).
 - Immerse the samples in 2.5% glutaraldehyde and fix for at least 2 hours at 4°C.
- Rinsing:
 - Wash the samples three times in the buffer for 15 minutes each to remove the fixative.
- Dehydration:
 - Dehydrate the samples through a graded ethanol series (e.g., 15 minutes in each of 30%, 50%, 70%, 90%, and three times in 100% ethanol).
- Drying:
 - Perform critical point drying to preserve the three-dimensional structure. Alternatively, use a chemical drying method.
- Mounting:
 - Mount the dried samples onto SEM stubs using conductive adhesive tabs.
- Coating:

- Sputter coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
- Imaging:
 - Observe the samples in a scanning electron microscope.

Experimental Protocol: Sample Preparation for TEM

Materials:

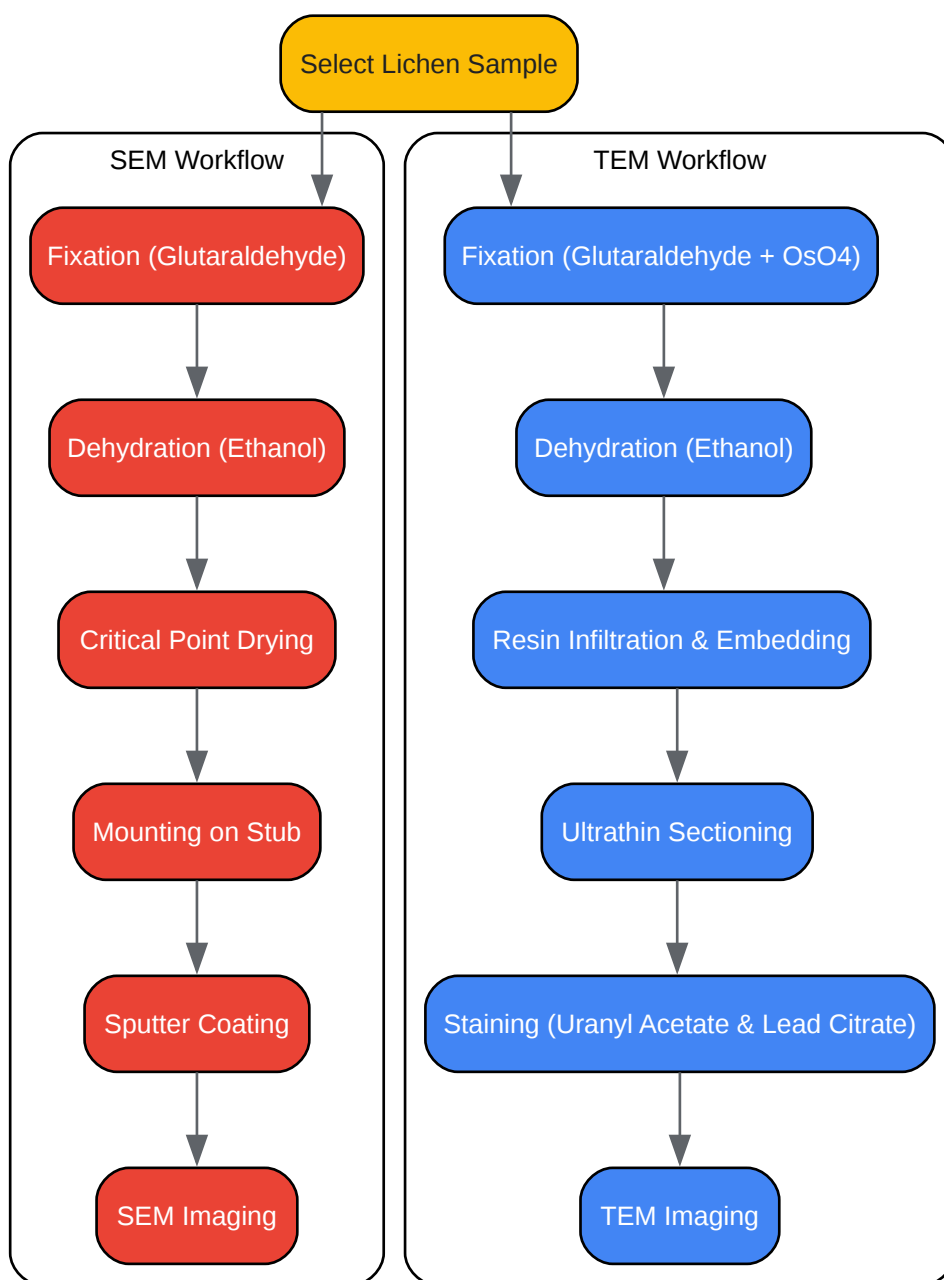
- Fresh lichen thallus fragments
- Primary fixative: 2.5% glutaraldehyde in buffer
- Secondary fixative: 1% osmium tetroxide in buffer^[10]
- Buffer for rinsing
- Dehydration series: Graded ethanol
- Infiltration resin (e.g., Spurr's or Epon)
- Embedding capsules and oven
- Ultramicrotome with diamond knives
- TEM grids (e.g., copper)
- Uranyl acetate and lead citrate stains

Protocol:

- Fixation:
 - Fix small thallus fragments in 2.5% glutaraldehyde for 2-4 hours at 4°C.
 - Rinse with buffer.

- Post-fix in 1% osmium tetroxide for 1-2 hours at room temperature.^[10] This step also enhances contrast.
- Dehydration:
 - Dehydrate the samples through a graded ethanol series.
- Infiltration and Embedding:
 - Gradually infiltrate the samples with resin over several hours or days.
 - Place the infiltrated samples in embedding capsules with fresh resin and polymerize in an oven (e.g., 60°C for 48 hours).
- Sectioning:
 - Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome.
 - Collect the sections on TEM grids.
- Staining:
 - Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
- Imaging:
 - Examine the grids in a transmission electron microscope.

Workflow for Electron Microscopy



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Caption: Comparative workflows for SEM and TEM sample preparation.

Fluorescence and Confocal Laser Scanning Microscopy (CLSM)

Fluorescence microscopy and CLSM are powerful non-destructive techniques for visualizing specific components of the lichen thallus, including the distribution of secondary metabolites

and the viability of the symbiotic partners.

Application Notes:

- **Fluorescence Microscopy:** Utilizes the autofluorescence of certain lichen compounds when excited with UV light.[\[11\]](#)[\[12\]](#) For example, depsides and depsidones often fluoresce blue or white, while xanthones can fluoresce yellow to red.[\[11\]](#)[\[12\]](#) This can be a rapid method to localize specific classes of compounds within the thallus.[\[11\]](#)[\[12\]](#)
- **Confocal Laser Scanning Microscopy (CLSM):** Provides high-resolution, optically sectioned images of fluorescently labeled or autofluorescent structures within the thallus.[\[9\]](#)[\[13\]](#)[\[14\]](#) It allows for the 3D reconstruction of the symbiotic partners' spatial organization and can be used with fluorescent dyes to assess cell viability (e.g., LIVE/DEAD staining).[\[14\]](#) CLSM is particularly useful for studying lichens in their hydrated, near-natural state.[\[9\]](#)

Experimental Protocol: Autofluorescence Microscopy of Lichen Compounds

Materials:

- Lichen thallus
- Microscope slides
- Water or a non-fluorescent mounting medium
- Fluorescence microscope with appropriate filter sets (e.g., a UV filter with an excitation range of 330-380 nm)[\[11\]](#)[\[12\]](#)

Protocol:

- **Sample Preparation:**
 - Prepare a thin hand-section of the lichen thallus as described for light microscopy.
 - Mount the section in a drop of water on a microscope slide and apply a coverslip.
- **Imaging:**

- Place the slide on the stage of the fluorescence microscope.
- Using a UV filter set, excite the sample with UV light.
- Observe and capture the autofluorescence of the lichen substances. Different compounds will emit light at different wavelengths, appearing as different colors.[\[11\]](#)[\[12\]](#)
- Compare the fluorescence patterns with known standards or literature data to tentatively identify the classes of compounds present.

Experimental Protocol: CLSM for Viability Assessment

Materials:

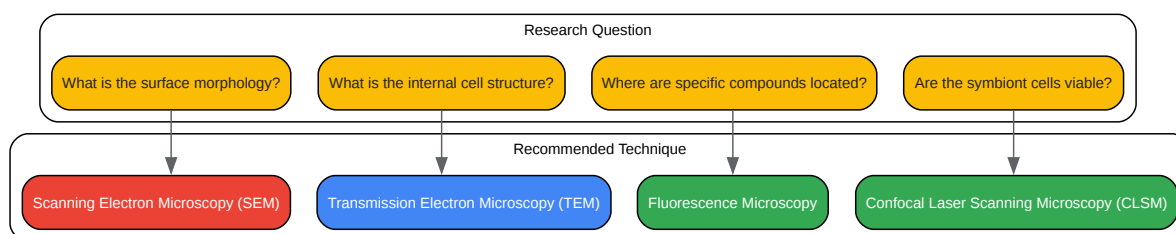
- Fresh, hydrated lichen thallus
- LIVE/DEAD viability kit (containing SYTO 9 and propidium iodide)
- Phosphate-buffered saline (PBS)
- Confocal laser scanning microscope with appropriate lasers and detectors (e.g., Argon laser for SYTO 9 and HeNe laser for propidium iodide)

Protocol:

- Staining Solution Preparation:
 - Prepare a working solution of the LIVE/DEAD stains in PBS according to the manufacturer's instructions.
- Staining:
 - Place a small, hydrated piece of the lichen thallus in the staining solution.
 - Incubate in the dark for 15-30 minutes.
- Mounting:
 - Gently rinse the stained thallus with PBS to remove excess stain.

- Mount the thallus in a drop of PBS on a slide suitable for confocal microscopy.
- Imaging:
 - Use the CLSM to acquire images. Set the excitation and emission wavelengths appropriately for the two dyes (SYTO 9 for live cells, appearing green; propidium iodide for dead cells, appearing red).
 - Acquire a Z-stack of images to create a 3D reconstruction of the distribution of live and dead cells within the algal layer.

Logical Relationship of Advanced Microscopy Techniques



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Caption: Matching research questions to appropriate advanced microscopy techniques.

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